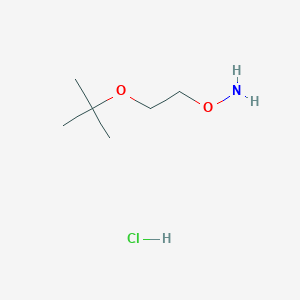
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
Overview
Description
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and industry. It is known for its unique structure, which includes a tert-butoxy group and a hydroxylamine moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride typically involves the reaction of 2-tert-butoxyethanol with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure scalability and efficiency. The use of photochemical methods and radical-mediated reactions can also be employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives .
Scientific Research Applications
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Mechanism of Action
The mechanism of action of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The hydroxylamine moiety can form stable intermediates with various electrophiles, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxyethanol: A related compound with similar structural features but lacking the hydroxylamine moiety.
2-(tert-Butoxy)ethanamine hydrochloride: Another similar compound with an amine group instead of a hydroxylamine group.
2-(tert-Butoxy)ethyl xanthate: A derivative used in flotation processes and other industrial applications.
Uniqueness
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is unique due to the presence of both the tert-butoxy group and the hydroxylamine moiety, which provides it with distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGFITRQPJPESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















